
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
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Description
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H22N4O5S2 and its molecular weight is 498.57. The purity is usually 95%.
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Biological Activity
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. Its unique structure, characterized by multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C27H27N3O5S with a molecular weight of 505.59 g/mol. The presence of functional groups such as a cyano group, hydroxy group, methoxy group, and thiazole moiety enhances its reactivity and biological potential. The compound's structure can be summarized as follows:
Component | Description |
---|---|
Dihydropyridine Core | Central structure providing calcium channel blocker activity |
Cyano Group | Potential for enhanced reactivity and biological activity |
Hydroxy Group | Increases polarity and solubility |
Methoxy Group | Modifies electronic properties |
Thiazole Moiety | Associated with various pharmacological effects |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Calcium Channel Modulation : The compound is structurally similar to known calcium channel blockers like nifedipine, suggesting it may modulate voltage-gated calcium channels. This interaction can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular applications.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens. The thiazole moiety is known for its efficacy against bacterial strains, which could be further explored in this compound .
- Anticancer Properties : Similar dihydropyridine derivatives have shown promise in anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. Investigations into the specific anticancer effects of this compound are warranted .
Mechanistic Insights
The mechanism of action for this compound likely involves:
- Inhibition of Calcium Channels : By blocking calcium influx into cells, the compound may prevent excessive contraction in vascular smooth muscle.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.
Case Studies
Recent studies have evaluated the biological activity of related compounds that provide insights into the potential effects of Allyl 5-cyano derivatives:
- Antimalarial Activity : A series of thiazole derivatives demonstrated significant antimalarial effects against Plasmodium falciparum. Modifications to the thiazole ring structure were crucial for enhancing potency while minimizing cytotoxicity .
- Anticancer Studies : Research on similar dihydropyridine compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with structural similarities exhibited IC50 values indicating effective inhibition of cancer cell lines .
Properties
IUPAC Name |
prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-8-32-22(30)19-13(2)26-21(34-12-18(29)27-23-25-7-9-33-23)15(11-24)20(19)14-5-6-16(28)17(10-14)31-3/h4-7,9-10,20,26,28H,1,8,12H2,2-3H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNWJFDMGZXHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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